N-(2-Methoxy-5-nitrophenyl)acetamide
Overview
Description
“N-(2-Methoxy-5-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” includes a nitro group that is less coplanar, with a 12.8 (5)° twist about the C—N bond . The acetamido group is considerably less coplanar with the central ring, having a 25.4 (5)° twist about the C—N bond to the ring .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 210.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound is 210.06405680 g/mol . The topological polar surface area is 84.2 Ų . The compound has a heavy atom count of 15 .Scientific Research Applications
Sensitized Lanthanide-Ion Luminescence
N-(2-Methoxy-5-nitrophenyl)acetamide is used in the synthesis of ligands for lanthanide-ion complexes. These complexes, when studied through spectroscopic, structural, and theoretical investigations, demonstrate interesting absorption properties. This compound plays a role in facilitating longer wavelength sensitization in these complexes, which is significant for applications in luminescence (Andrews et al., 2009).
Green Synthesis of Azo Disperse Dyes
In the field of dye production, this compound serves as an important intermediate. A novel Pd/C catalyst was used for the hydrogenation of this compound to produce N-(3-amino-4-methoxyphenyl)acetamide, a key component in the manufacture of azo disperse dyes, highlighting its utility in more environmentally friendly synthesis methods (Zhang, 2008).
Synthesis of Antimalarial Agents
This compound is also involved in the synthesis of a series of antimalarial agents. The process involves multiple steps, including the conversion of substituted phenyl analogues into acetamides, which demonstrates its significance in medicinal chemistry for developing treatments against malaria (Werbel et al., 1986).
Density Functional Theory Investigations
This compound and its derivatives have been studied using density functional theory (DFT). These investigations shed light on the electronic properties and steric effects of such compounds, which are crucial for understanding their behavior in various chemical contexts (Al‐Sehemi et al., 2017).
Bioactive Nitrosylated and Nitrated Derivatives
Research has shown that microbes can transform this compound into bioactive nitrosylated and nitrated derivatives. This transformation is of interest in understanding the metabolic pathways of microbes and their potential applications in biotechnology (Girel et al., 2022).
Solvatochromism Studies
This compound is studied for its solvatochromic properties, particularly the effects of bifurcate hydrogen bonding on its infrared spectrum and dipole moment in various solutions. Such studies are crucial in physical chemistry for understanding molecular interactions in different solvents (Krivoruchka et al., 2004).
Safety and Hazards
The safety data sheet for “N-(2-Methoxy-5-nitrophenyl)acetamide” suggests that it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and dust formation should be prevented . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Future Directions
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(11(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEITKYWXMCTLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067792 | |
Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33721-54-9 | |
Record name | N-(2-Methoxy-5-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33721-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033721549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Acetaniside, 5'-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2-methoxy-5-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7067792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-methoxy-5-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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